10-Oxo Buprenorphine is a synthetic derivative of Buprenorphine, which is a potent opioid analgesic used primarily for pain management and in the treatment of opioid addiction. The compound is classified as a morphinane alkaloid, characterized by its unique structural modifications that enhance its pharmacological properties. The molecular formula of 10-Oxo Buprenorphine is , with a molecular weight of approximately 481.62 g/mol .
Buprenorphine, the parent compound, was originally derived from the opium poppy and has been modified to create various analogs, including 10-Oxo Buprenorphine. This compound falls under the category of semi-synthetic opioids, which are chemically altered to improve efficacy and reduce side effects compared to natural opioids. The specific classification of 10-Oxo Buprenorphine can be identified as a morphinan derivative due to its structural features that resemble those of morphine .
The synthesis of 10-Oxo Buprenorphine typically involves several chemical reactions starting from Buprenorphine. Key methods include:
The synthesis requires careful monitoring of reaction conditions, including temperature and pH, to prevent over-oxidation or degradation of the product. The use of solvents like dichloromethane or ethanol is common to dissolve reactants and facilitate the reaction.
10-Oxo Buprenorphine can participate in various chemical reactions typical for ketones and amines:
These reactions are essential for further modifications or derivatizations that may enhance the pharmacological profile or alter the compound's solubility and bioavailability.
The mechanism of action for 10-Oxo Buprenorphine is similar to that of Buprenorphine, primarily acting as a partial agonist at mu-opioid receptors while exhibiting antagonistic properties at kappa-opioid receptors. This dual action helps in managing pain while reducing the potential for addiction and respiratory depression associated with full agonists.
Relevant data on these properties can be found in chemical databases such as PubChem and ChemicalBook .
10-Oxo Buprenorphine has potential scientific uses primarily in pharmacological research. It may serve as a valuable tool in studying opioid receptor interactions and developing new analgesics with improved safety profiles. Additionally, its unique properties could lead to novel applications in treating various pain conditions while minimizing addiction risks associated with traditional opioids.
10-Oxo Buprenorphine (chemical name: (4S,4aS,6R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-6-((S)-2-hydroxy-3,3-dimethylbutan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one; CAS: 1044710-08-8) is a ketone derivative of buprenorphine generated through selective oxidation at the C10 position. This modification alters the molecule's electronic properties and hydrogen-bonding capacity while retaining the core pentacyclic structure of the parent oripavine analog [2] [5].
The transformation of buprenorphine to 10-Oxo Buprenorphine involves regioselective oxidation of the C10 hydroxyl group to a ketone. Two predominant mechanistic routes are employed:
Both pathways must accommodate buprenorphine’s sterically congested C10 environment due to adjacent substituents (C6 hydroxyalkyl, C7 methoxy). Side reactions include over-oxidation to carboxylic acids or epimerization at C7 if harsh conditions persist [8].
Achieving chemoselectivity at C10 without perturbing other functional groups (e.g., C3 cyclopropylmethyl, C6 tertiary alcohol) requires tailored catalytic systems:
Table 1: Catalytic Systems for C10 Oxidation
Catalyst System | Conditions | Selectivity (C10 vs. C6) | Yield Range |
---|---|---|---|
Pd/C + O₂ (2 atm) | Toluene, 80°C, 12h | 8:1 | 45-52% |
RuCl₃/NaIO₄ | H₂O:CH₃CN (1:1), 25°C, 2h | >20:1 | 68-75% |
TEMPO/NaOCl/KBr | pH 9.0, 0°C, 30min | 15:1 | 60-65% |
Pt/C + O₂ (5 atm) | Pyridine, 100°C, 8h | 5:1 | 40-48% |
The tetracyclic core of 10-Oxo Buprenorphine contains four chiral centers (C4, C5, C6, C7), with C6 and C7 being most vulnerable to epimerization during oxidation:
Table 2: Stereochemical Integrity Preservation Techniques
Strategy | Epimerization at C7 | Operational Complexity |
---|---|---|
Low-Temperature TEMPO (<5°C) | ≤3% | Moderate |
Buffered RuCl₃ (pH 6.5) | ≤5% | High |
Enzymatic (Laccase/O₂) | ≤1% | Very High |
Protecting Group (C3-O-TBS) | 0% | High |
Resolution Techniques:
Yield optimization for 10-Oxo Buprenorphine must balance stereoselectivity, functional group tolerance, and scalability:
Scale-Up Limitations:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1